molecular formula C13H10ClN3O2S B11519830 1-[(4-chloro-2-methylphenyl)sulfonyl]-1H-benzotriazole

1-[(4-chloro-2-methylphenyl)sulfonyl]-1H-benzotriazole

Cat. No.: B11519830
M. Wt: 307.76 g/mol
InChI Key: ONEQYMSRAHULQQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring substituted with a 4-chloro-2-methylbenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-2-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with 1H-1,2,3-benzotriazole. The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction Reactions: The benzotriazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce oxidized benzotriazole derivatives.

Scientific Research Applications

1-(4-Chloro-2-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzotriazole ring can participate in various chemical transformations, contributing to the compound’s overall reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1-(4-Chloro-2-methylbenzenesulfonyl)-1H-1,2,3-benzotriazole is unique due to the presence of both the benzotriazole ring and the 4-chloro-2-methylbenzenesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H10ClN3O2S

Molecular Weight

307.76 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)sulfonylbenzotriazole

InChI

InChI=1S/C13H10ClN3O2S/c1-9-8-10(14)6-7-13(9)20(18,19)17-12-5-3-2-4-11(12)15-16-17/h2-8H,1H3

InChI Key

ONEQYMSRAHULQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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